R(-)-N-ALLYLNORAPOMORPHINE HBR R(-)-N-ALLYLNORAPOMORPHINE HBR (8R)-7-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-13,14-diol is an aporphine alkaloid.
Brand Name: Vulcanchem
CAS No.: 18426-17-0
VCID: VC21038580
InChI: InChI=1S/C19H19NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h2-7,15,21-22H,1,8-11H2/t15-/m1/s1
SMILES: C=CCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Molecular Formula: C19H19NO2
Molecular Weight: 293.4 g/mol

R(-)-N-ALLYLNORAPOMORPHINE HBR

CAS No.: 18426-17-0

Cat. No.: VC21038580

Molecular Formula: C19H19NO2

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

R(-)-N-ALLYLNORAPOMORPHINE HBR - 18426-17-0

Specification

Description (8R)-7-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-13,14-diol is an aporphine alkaloid.
CAS No. 18426-17-0
Molecular Formula C19H19NO2
Molecular Weight 293.4 g/mol
IUPAC Name (6aR)-6-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Standard InChI InChI=1S/C19H19NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h2-7,15,21-22H,1,8-11H2/t15-/m1/s1
Standard InChI Key XEXUKNQDDPKEIF-OAHLLOKOSA-N
Isomeric SMILES C=CCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
SMILES C=CCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Canonical SMILES C=CCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O

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